

AZD4017: A Comprehensive Technical Guide for Researchers

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Introduction

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[2][4] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led to its investigation in a range of metabolic and endocrine-related disorders, including nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing in type 2 diabetes.[5][6][7][8][9]

Chemical Structure and Properties

AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for AZD4017



Identifier	Value	
IUPAC Name	2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6- propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic acid[10]	
CAS Number	1024033-43-9[3][10]	
Molecular Formula	C22H33N3O3S[3][5][10]	
SMILES	CCCSC1=C(C=CC(=N1)N2CCCINVALID- LINKCC(=O)O)C(=O)NC3CCCCC3[10]	
InChI Key	NCDZABJPWMBMIQ-INIZCTEOSA-N[3][10]	

Table 2: Physicochemical Properties of AZD4017

Property	Value	
Molecular Weight	419.58 g/mol [3][10]	
Appearance	Solid powder[3]	
Purity	>98%[3]	
Solubility	Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL)[1]	

Pharmacology

AZD4017 is a highly potent and selective inhibitor of human 11 β -HSD1. Its pharmacological profile demonstrates excellent selectivity against related enzymes, making it a precise tool for studying the effects of 11 β -HSD1 inhibition.

Table 3: Pharmacological Data for AZD4017

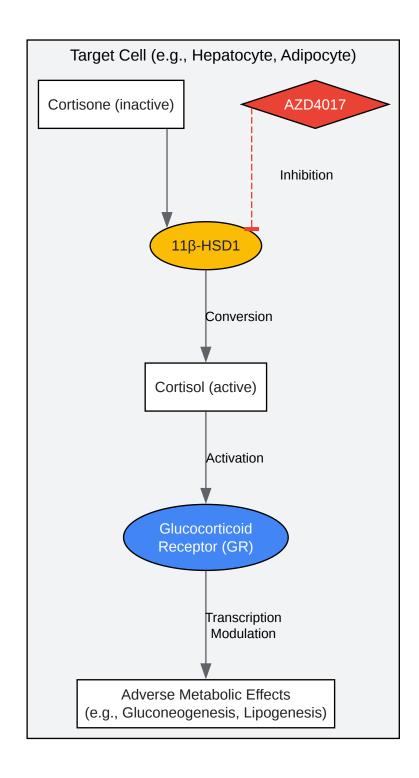


Parameter	Value	Species/Assay
IC50 (11β-HSD1)	7 nM[1][11][12]	Human
IC50 (11β-HSD1)	2 nM[1][11]	Human Adipocytes
IC50 (11β-HSD1)	29 nM[1][13]	Cynomolgus Monkey
IC50 (11β-HSD2)	>30 μM[1][11][12]	Human
IC50 (17β-HSD1)	>30 μM[1][11][12]	Human
IC50 (17β-HSD3)	>30 μM[1][11][12]	Human

Signaling Pathway

The primary mechanism of action of AZD4017 is the inhibition of 11β -HSD1, which is highly expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces intracellular cortisol levels and subsequent GR activation in target tissues.[2]





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Figure 1: Signaling pathway of AZD4017 action.

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay (HTRF)



A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to determine the in vitro potency of AZD4017 against 11β-HSD1.[12]

- Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer from the 11β-HSD1 enzyme by the inhibitor.
- Methodology:
 - Recombinant human 11β-HSD1 enzyme is incubated with a fluorescently labeled cortisol tracer and a specific antibody.
 - Varying concentrations of AZD4017 are added to the reaction mixture.
 - The reaction is allowed to reach equilibrium.
 - The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
- 2. Human Adipocyte 11β-HSD1 Activity Assay

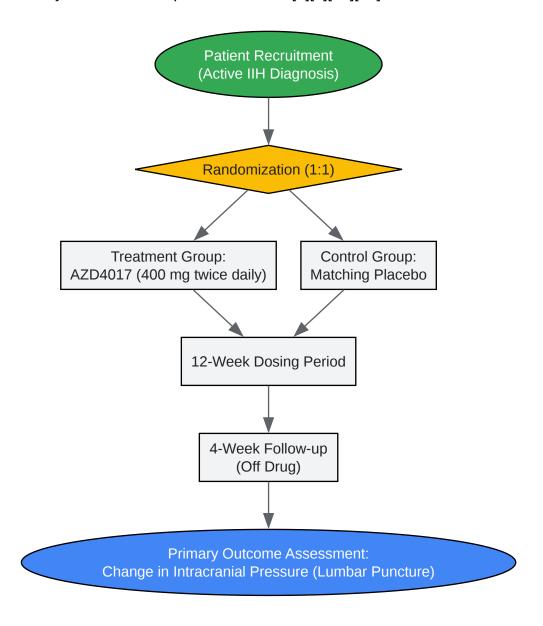
To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in isolated human adipocytes.[1]

- Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.
- Methodology:
 - Adipose tissue is obtained from nondiabetic volunteers via biopsy.
 - Adipocytes are isolated by collagenase digestion.
 - Isolated adipocytes are incubated with cortisone in the presence of varying concentrations of AZD4017.
 - After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.



- The IC50 value is determined from the dose-response curve.
- 3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (IIH)

A double-blind, randomized, placebo-controlled trial design has been used to evaluate the efficacy and safety of AZD4017 in patients with IIH.[4][7][14][15]



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Figure 2: Workflow for an AZD4017 clinical trial in IIH.

• Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline to 12 weeks, as measured by lumbar puncture.[14][15]



- Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema, headache frequency, and safety and tolerability assessments.[14][15]
- Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for 12 weeks.[4][14]

Clinical Development

AZD4017 has been evaluated in several Phase II clinical trials for various indications:

- Idiopathic Intracranial Hypertension (IIH): Studies have investigated whether AZD4017 can reduce intracranial pressure in patients with IIH.[4][7][16][17]
- Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 11β-HSD1 activity.
 [6]
- Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve wound healing and skin integrity in adults with type 2 diabetes.[8][9]
- latrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse metabolic effects of prescribed glucocorticoids like prednisolone.[18]

While AZD4017 has shown target engagement and some beneficial effects on metabolic parameters, its development status for specific indications may vary.[4][6][8] Researchers should consult clinical trial registries for the most current information.

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